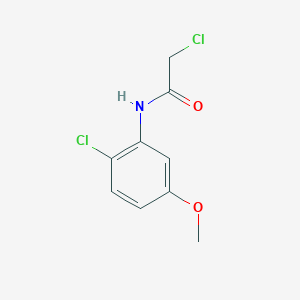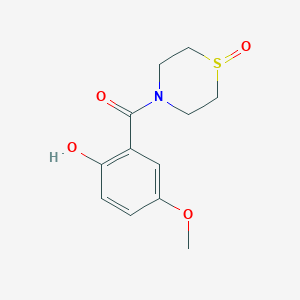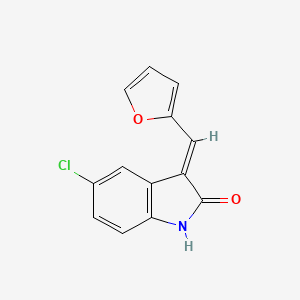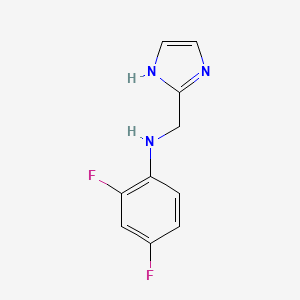![molecular formula C13H16Cl2N2O3 B7588478 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7588478.png)
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid, also known as DCA (dichloroacetate), is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
作用機序
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid targets the mitochondrial metabolism by inhibiting the activity of pyruvate dehydrogenase kinase (PDK). PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), which is responsible for converting pyruvate into acetyl-CoA, a key molecule in the mitochondrial metabolism. By inhibiting PDK, this compound increases the activity of PDH, leading to an increase in mitochondrial metabolism and a decrease in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different diseases. In cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). In metabolic disorders, this compound has been shown to improve glucose metabolism and insulin sensitivity by increasing the uptake of glucose in the muscles and liver. In neurological disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress, leading to a decrease in neurodegeneration.
実験室実験の利点と制限
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has several advantages for lab experiments, including its small size, low toxicity, and ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its instability in aqueous solutions and its potential to interfere with other metabolic pathways.
将来の方向性
There are several future directions for 4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid research, including the development of more stable and potent analogs, the identification of biomarkers for patient selection, and the optimization of dosing and administration schedules. Additionally, this compound may have potential applications in other diseases, including cardiovascular disease and infectious diseases. Further research is needed to fully understand the therapeutic potential of this compound in these diseases.
In conclusion, this compound is a small molecule that has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders. Through its inhibition of PDK and activation of PDH, this compound targets the mitochondrial metabolism, leading to various biochemical and physiological effects. While this compound has several advantages for lab experiments, further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.
合成法
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid can be synthesized through the reaction of chloroacetic acid with sodium hydroxide and sodium dichloroacetate. The resulting product is then purified through various techniques, including recrystallization and column chromatography.
科学的研究の応用
4-[[2-(3,4-Dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid has been studied for its potential therapeutic effects in various diseases, including cancer, metabolic disorders, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the mitochondrial metabolism. In metabolic disorders, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, this compound has been shown to improve mitochondrial function and reduce oxidative stress.
特性
IUPAC Name |
4-[[2-(3,4-dichloroanilino)-2-oxoethyl]-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3/c1-17(6-2-3-13(19)20)8-12(18)16-9-4-5-10(14)11(15)7-9/h4-5,7H,2-3,6,8H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFXNVGFVDJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)
![3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)
![3-[2-cyano-N-methyl-4-(trifluoromethyl)anilino]-2-methylpropanoic acid](/img/structure/B7588436.png)



![N-[(2,3-dimethylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B7588492.png)


